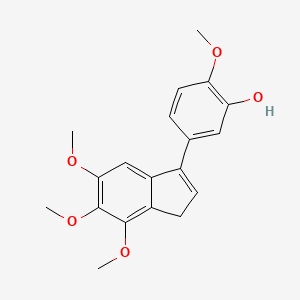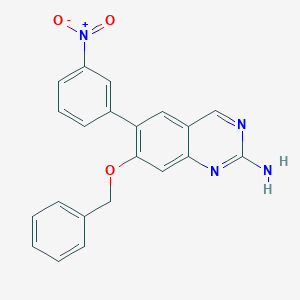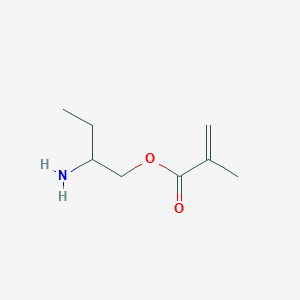
2-Aminobutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutyl 2-methylprop-2-enoate is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an alpha, beta-unsaturated carboxylic ester group. The compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-aminobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Aminobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
2-Aminobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Aminobutyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further chemical transformations, resulting in the desired biological or chemical effects. The pathways involved in these processes include ester hydrolysis, amide bond formation, and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate: Similar in structure but with different functional groups.
Butyl 2-methylprop-2-enoate: Lacks the amino group present in 2-Aminobutyl 2-methylprop-2-enoate.
Diethylene glycol dimethacrylate: Used in similar applications but has a different molecular structure.
Uniqueness
This compound is unique due to its combination of an amino group and an enoate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
878533-48-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-aminobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-7(9)5-11-8(10)6(2)3/h7H,2,4-5,9H2,1,3H3 |
InChI Key |
MGYAJLOFBZBWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C(=C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)

![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
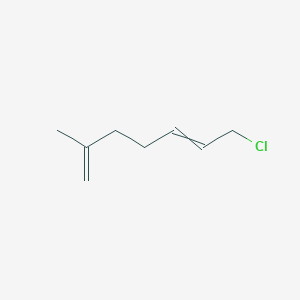
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
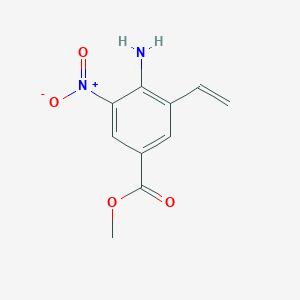
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
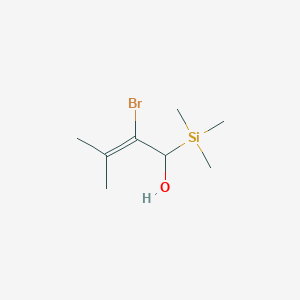
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
